2,6-Difluorobenzaldehyde oxime
Overview
Description
“2,6-Difluorobenzaldehyde oxime” is a chemical compound . It is also known as "(E)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine" .
Synthesis Analysis
The synthesis of fluorsubstituted benzaldoximes, which could include “2,6-Difluorobenzaldehyde oxime”, involves the reaction of fluorine-substituted benzaldehydes with hydroxylamine sulphate in the presence of sodium acetate in methanol .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorobenzaldehyde oxime” can be represented by the formula C7H5F2NO .
Chemical Reactions Analysis
“2,6-Difluorobenzaldehyde” can be used as a reactant to synthesize various compounds. For example, it can be used to synthesize “5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil” via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
Physical And Chemical Properties Analysis
“2,6-Difluorobenzaldehyde” has a molecular weight of 142.10, a melting point of 15-17 °C, a boiling point of 82-84 °C/15 mmHg, and a density of 1.317 g/mL at 25 °C .
Scientific Research Applications
Biological Activity
Oxime ethers, a class of compounds containing the >C=N-O-R moiety, have been found to exhibit a range of biological activities . They have been associated with bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities . The presence of the oxime moiety affects the biological activity of the compounds .
Antioxidant Activity
Certain oxime ethers have been tested for antioxidant activity . For example, the steroid oxime ether 7-(2’-aminoethoxyimino)cholest-5-ene and its derivatives were tested for antioxidant activity using the DPPH test .
Antidotes for Organophosphate Poisoning
Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They have the ability to reactivate the enzyme—acetylcholinesterase (AChE), which is inhibited by OPs .
Pharmaceuticals
Oximes have significant applications in medicinal chemistry . They are used as drugs and intermediates for the synthesis of several pharmacological derivatives . FDA-approved oxime-based drugs include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime .
Antibiotics
Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens . FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime .
Heterocycle Formation
Oxime esters, including oxime acetates and oxime pivalates, have been used in metal-catalyzed or metal-free cyclization reactions . These reactions can lead to the formation of a variety of functionalized and poly-substituted heterocycles .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWOZJHFLGQGDU-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzaldehyde oxime |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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